2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine
Overview
Description
2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine, also known as CP4P, is an organic compound that has recently been studied for its potential medicinal applications. CP4P is a pyrimidine derivative that has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. CP4P has been studied as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and HIV/AIDS.
Scientific Research Applications
Anticancer Activity
A series of 1,2,4-triazine derivatives including compounds with 4-chlorophenyl substitutions have demonstrated promising antiproliferative effects against breast cancer cells. These compounds were evaluated using methods like the XTT method, BrdU method, and flow cytometric analysis, showing effectiveness in comparison with cisplatin, a known anticancer drug (Yurttaş et al., 2014).
Protein Kinase Inhibition
The compound CTx-0294885, a piperazinyl analogue, was synthesized using a hybrid flow and microwave approach. This compound is a part of a broader research effort to develop broad-spectrum protein kinase inhibitors (Russell et al., 2015).
Allosteric Enhancers of the A1 Adenosine Receptor
2-Amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives were synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. The nature of substituents on the phenyl ring showed a significant influence on allosteric enhancer activity (Romagnoli et al., 2008).
Antimicrobial Activity
Compounds including 4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (J.V.Guna et al., 2009).
Antituberculosis Studies
[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown significant antituberculosis and anticancer activity. Some of these compounds exhibited both antituberculosis and anticancer properties (Mallikarjuna et al., 2014).
Synthesis and Structural Analysis
The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized, and its structure was assigned through various spectral and analytical methods. This research is crucial in understanding the molecular structure of such compounds (Wujec & Typek, 2023).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-12-3-1-11(2-4-12)14-17-6-5-13(18-14)19-9-7-16-8-10-19/h1-6,16H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOOKOJQOGSGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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